molecular formula C11H16FNO3 B3172583 5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline CAS No. 946729-25-5

5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline

Cat. No.: B3172583
CAS No.: 946729-25-5
M. Wt: 229.25 g/mol
InChI Key: JHGCRCDVCGXMIO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline (CAS: sc-318754) is an aromatic amine derivative featuring a fluorine substituent at the 5-position and a polyethylene glycol-like methoxyethoxyethoxy side chain at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₆FNO₃, with a calculated molecular weight of 241.25 g/mol.

Properties

IUPAC Name

5-fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3/c1-14-4-5-15-6-7-16-11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGCRCDVCGXMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline typically involves the following steps:

Industrial Production Methods

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Ethoxy Chain Variants

5-Fluoro-2-(2-propoxyethoxy)aniline
  • Molecular Formula: C₁₁H₁₆FNO₂
  • Molecular Weight : 213.25 g/mol
  • Key Difference : Replaces the terminal methoxy group in the target compound with a propoxy group.
  • Impact : The shorter alkoxy chain reduces hydrophilicity and molecular weight compared to the target compound. This may lower solubility in polar solvents .
4-(2-(2-Methoxyethoxy)ethoxy)aniline
  • Molecular Formula: C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • Key Difference : Positional isomerism—the methoxyethoxyethoxy chain is at the para position instead of ortho.
5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline
  • Molecular Formula: C₁₁H₁₆BrNO₃
  • Molecular Weight : 290.15 g/mol
  • Key Difference : Bromine replaces fluorine at the 5-position.

Heterocyclic Substitutions

5-Fluoro-2-[2-(thiophen-2-yl)ethoxy]aniline
  • Molecular Formula : C₁₂H₁₇FN₂O₂
  • Molecular Weight : 240.28 g/mol
  • Key Difference : Incorporates a thiophene ring in the side chain.
  • Impact : The sulfur atom in thiophene enhances π-electron density, which could improve binding to metal catalysts or aromatic receptors in medicinal chemistry applications .
5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline
  • Molecular Formula : C₁₁H₁₂FN₃O
  • Molecular Weight : 221.24 g/mol
  • Key Difference : Pyrazole ring replaces the methoxyethoxyethoxy chain.

Complex Ether and Aromatic Modifications

2-{4-[(2,5-Difluorophenyl)methoxy]phenoxy}-5-ethoxyaniline
  • Molecular Formula: C₂₁H₁₉F₂NO₃
  • Molecular Weight : 371.38 g/mol
  • Key Difference : Extended aromatic system with difluorophenyl and ethoxy groups.
  • Impact : The bulky difluorophenyl group increases steric hindrance and lipophilicity, likely reducing solubility in aqueous media compared to the target compound .
5-Chloro-2-{[4-(trifluoromethoxy)phenyl]methoxy}aniline
  • Molecular Formula: C₁₄H₁₁ClF₃NO₂
  • Molecular Weight : 317.69 g/mol
  • Key Difference : Chlorine and trifluoromethoxy substituents.
  • Impact : The trifluoromethoxy group is highly electron-withdrawing, which could deactivate the aniline group toward electrophilic attack more significantly than the target’s fluorine substituent .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties
Target Compound C₁₁H₁₆FNO₃ 241.25 5-Fluoro, 2-methoxyethoxyethoxy Balanced hydrophilicity, moderate MW
5-Fluoro-2-(2-propoxyethoxy)aniline C₁₁H₁₆FNO₂ 213.25 5-Fluoro, 2-propoxyethoxy Lower solubility, shorter chain
4-(2-(2-Methoxyethoxy)ethoxy)aniline C₁₁H₁₇NO₃ 211.26 4-Methoxyethoxyethoxy Para substitution, altered electronics
5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]aniline C₁₁H₁₆BrNO₃ 290.15 5-Bromo, 2-methoxyethoxyethoxy Increased steric bulk, lower H-bonding
5-Fluoro-2-[2-(thiophen-2-yl)ethoxy]aniline C₁₂H₁₇FN₂O₂ 240.28 Thiophene-ethoxy Enhanced π-electron density
2-{4-[(2,5-Difluorophenyl)methoxy]phenoxy}-5-ethoxyaniline C₂₁H₁₉F₂NO₃ 371.38 Difluorophenyl, ethoxy High lipophilicity, bulky structure

Biological Activity

5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C9H12FNO2\text{C}_9\text{H}_{12}\text{FNO}_2

It features a fluorine atom, which is known to enhance the binding affinity of compounds to biological targets. The presence of the methoxyethoxy groups contributes to its solubility and interaction with various biomolecules.

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The compound can bind to active sites, modulating enzymatic activities and influencing cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Protein Binding : It shows affinity for various proteins, altering their functions and interactions.
  • Cellular Signaling Modulation : By interacting with signaling pathways, it can influence cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in various assays:

Study TypeFindings
Cytotoxicity Assays Exhibited significant cytotoxic effects on cancer cell lines.
Enzyme Activity Inhibited specific enzymes involved in metabolic pathways.
Protein-Ligand Binding Showed high binding affinity to target proteins, enhancing specificity.

Case Studies

  • Cancer Research : In a study assessing the cytotoxic effects on breast cancer cells, this compound demonstrated an IC50 value indicating potent anti-cancer activity compared to standard chemotherapeutics.
  • Enzyme Interaction : Research involving enzyme kinetics revealed that the compound significantly reduced the activity of target enzymes by competitive inhibition, suggesting potential for therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-2-methoxyanilineLacks additional ether groupsModerate enzyme inhibition
5-Fluoro-2-(1-naphthylmethoxy)anilineContains naphthyl groupHigher cytotoxicity than aniline
5-Fluoro-3-[2-(2-methoxyethoxy)ethoxy]anilineDifferent substitution patternAltered binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline
Reactant of Route 2
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5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline

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